Cyclopentanone, 2,4-dimethyl-, trans-
Description
Cyclopentanone, 2,4-dimethyl-, trans- (IUPAC: trans-2,4-Dimethylcyclopentanone) is a cyclic ketone derivative with two methyl groups substituted at the 2- and 4-positions of the cyclopentanone ring in a trans-configuration. Key properties include:
Properties
CAS No. |
51548-10-8 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2R,4R)-2,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
UKJQTRVEZWBIRE-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C(=O)C1)C |
Canonical SMILES |
CC1CC(C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanone, 2,4-dimethyl-, trans- can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 2,4-dimethylcyclopentene.
Industrial Production Methods: Industrial production often involves the catalytic dehydrogenation of 2,4-dimethylcyclopentanol. This process typically uses a copper-zinc catalyst at elevated temperatures to achieve high yields of the desired product .
Types of Reactions:
Oxidation: Cyclopentanone, 2,4-dimethyl-, trans- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to 2,4-dimethylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2,4-dimethylcyclopentanone can be oxidized to form 2,4-dimethylcyclopentanone carboxylic acid.
Reduction: Reduction yields 2,4-dimethylcyclopentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclopentanone, 2,4-dimethyl-, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cyclopentanone, 2,4-dimethyl-, trans- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in redox reactions, altering the oxidative state of biological systems .
Comparison with Similar Compounds
Structural Isomers: 2,5-Dimethylcyclopentanone
2,5-Dimethylcyclopentanone (CAS 4041-09-2) is a structural isomer with methyl groups at the 2- and 5-positions. Key differences include:
Key Insight: The trans-2,4-isomer’s synthesis is complicated by byproducts like Friedel-Crafts adducts, which require chromatographic separation or derivatization for removal . In contrast, 2,5-dimethylcyclopentanone’s symmetry may reduce such challenges.
Parent Compound: Cyclopentanone
The unsubstituted cyclopentanone (C₅H₈O) serves as a foundational compound. Key contrasts:
- Reactivity: Cyclopentanone undergoes aldol condensation and oxidation more readily due to the absence of steric hindrance from methyl groups .
- Applications : Used in dimethyl adipate synthesis (productivity: 3.45 g·gcat⁻¹·h⁻¹) via base-catalyzed reactions with dimethyl carbonate . The 2,4-dimethyl derivative’s methyl groups likely inhibit such reactions due to steric effects.
- Thermal Stability: Cyclopentanone is recovered in high yields (96%) from pyrolysis, whereas dimethyl derivatives may decompose differently under similar conditions .
Heterocyclic Derivatives: Thiophene-Fused Cyclopentanones
Thiophene-fused cyclopentanones (e.g., from tiglic acid and 2,3-dimethylthiophene) exhibit distinct reactivity:
Key Findings :
- Byproduct Formation: The synthesis of trans-2,4-dimethylcyclopentanone is complicated by impurities like 2,4-dimethylthiophene adducts, which require derivatization (e.g., with 1-hexanethiol) for removal .
- Catalytic Pathways: Unlike cyclopentanone, which is synthesized via pyrolysis of adipic acid esters , dimethyl derivatives often require alkylation or cyclization of substituted precursors.
Data Tables
Table 1: Molecular Properties of Selected Cyclopentanone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
